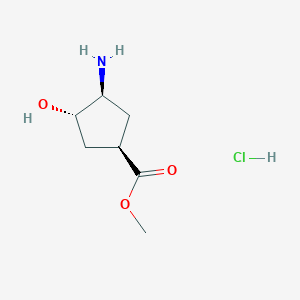
Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique cyclopentane ring structure, which includes an amino group, a hydroxyl group, and a carboxylic acid ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: This step involves the cyclization of a suitable precursor to form the cyclopentane ring.
Introduction of Functional Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine.
Applications De Recherche Scientifique
Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3S,4S)-3-amino-4-hydroxy-cyclopentanecarboxylic acid: Lacks the ester and hydrochloride groups.
(1R,3S,4S)-3-amino-4-hydroxy-cyclopentanecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
(1R,3S,4S)-3-amino-4-hydroxy-cyclopentanecarboxylic acid methyl ester: Lacks the hydrochloride group.
Uniqueness
The presence of both the amino and hydroxyl groups, along with the ester and hydrochloride groups, makes Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride unique
Propriétés
Formule moléculaire |
C7H14ClNO3 |
|---|---|
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
methyl (1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)4-2-5(8)6(9)3-4;/h4-6,9H,2-3,8H2,1H3;1H/t4-,5+,6+;/m1./s1 |
Clé InChI |
JLSKFRSITPZRSS-GAJRHLONSA-N |
SMILES isomérique |
COC(=O)[C@@H]1C[C@@H]([C@H](C1)O)N.Cl |
SMILES canonique |
COC(=O)C1CC(C(C1)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


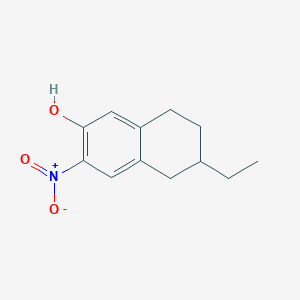
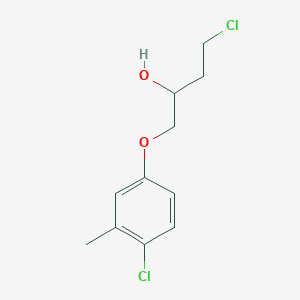
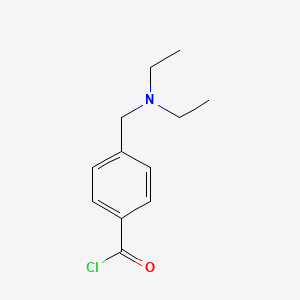

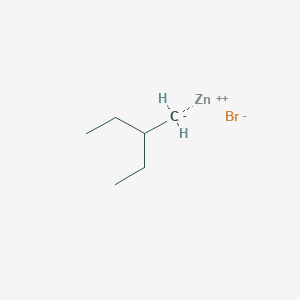

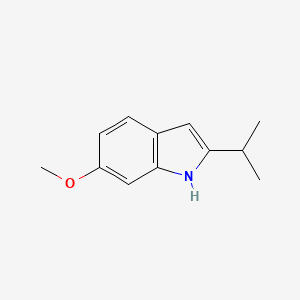
![Ethyl 1,6-diethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8320832.png)
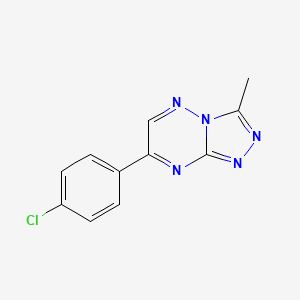
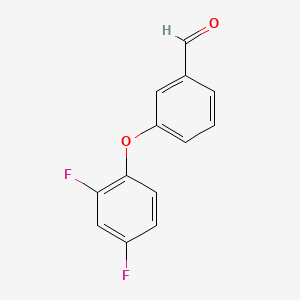
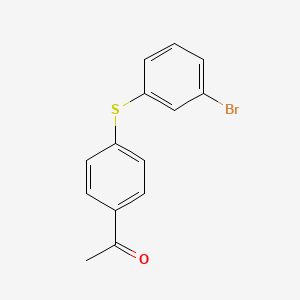
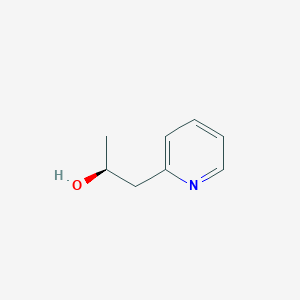
![1-(2,3-Dimethylimidazo[2,1-b]thiazol-5-yl)-4-phenyl-butan-1-ol](/img/structure/B8320843.png)
![[1-(3-Tert-butyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yl]-cyclopropyl-amine](/img/structure/B8320851.png)
